molecular formula C29H55N2O5P B13187509 Bis[5-methyl-2-(propan-2-yl)cyclohexyl] [3-(4-acetylpiperazin-1-yl)-2-hydroxypropyl]phosphonate

Bis[5-methyl-2-(propan-2-yl)cyclohexyl] [3-(4-acetylpiperazin-1-yl)-2-hydroxypropyl]phosphonate

Cat. No.: B13187509
M. Wt: 542.7 g/mol
InChI Key: WOJXCOPRZJDAKW-UHFFFAOYSA-N
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Description

Cyclohexyl Group Analysis

  • Position 2 (isopropyl substituent) : The isopropyl group ($$ \text{CH}(\text{CH}3)2 $$) at position 2 creates a chiral center. In the menthyl analog (5-methyl-2-isopropylcyclohexanol), this center is typically $$ R $$-configured.
  • Position 5 (methyl substituent) : The methyl group at position 5 further stabilizes the chair conformation, with a preference for equatorial placement.

Propyl Chain Stereochemistry

The 2-hydroxypropyl chain introduces an additional stereocenter at the hydroxyl-bearing carbon (position 2). While the absolute configuration ($$ R $$ or $$ S $$) is not explicitly documented, analogous compounds often exhibit $$ S $$-configuration due to biosynthetic or synthetic preferences.

Phosphonate Geometry

The phosphorus atom’s tetrahedral geometry ensures that the two cyclohexyl groups and the propyl chain occupy distinct spatial positions. This arrangement influences the compound’s reactivity and interactions with biological targets, such as enzymes or receptors.

Table 1: Summary of Stereochemical Features

Structural Element Configuration Conformational Preference
Cyclohexyl (position 2) $$ R $$-configuration (analog) Chair, equatorial isopropyl
Cyclohexyl (position 5) Axial methyl (equatorial CH$$_3$$) Chair, minimized 1,3-diaxial strain
2-hydroxypropyl Likely $$ S $$-configuration Extended chain with gauche O-H

Properties

Molecular Formula

C29H55N2O5P

Molecular Weight

542.7 g/mol

IUPAC Name

1-[4-[3-bis[(5-methyl-2-propan-2-ylcyclohexyl)oxy]phosphoryl-2-hydroxypropyl]piperazin-1-yl]ethanone

InChI

InChI=1S/C29H55N2O5P/c1-20(2)26-10-8-22(5)16-28(26)35-37(34,36-29-17-23(6)9-11-27(29)21(3)4)19-25(33)18-30-12-14-31(15-13-30)24(7)32/h20-23,25-29,33H,8-19H2,1-7H3

InChI Key

WOJXCOPRZJDAKW-UHFFFAOYSA-N

Canonical SMILES

CC1CCC(C(C1)OP(=O)(CC(CN2CCN(CC2)C(=O)C)O)OC3CC(CCC3C(C)C)C)C(C)C

Origin of Product

United States

Preparation Methods

Arbuzov Reaction

The Arbuzov reaction is a classical method for phosphonate synthesis. For this compound, trialkyl phosphites react with alkyl halides under thermal conditions:
$$
\text{P(OR)}3 + \text{R'X} \rightarrow \text{R'PO(OR)}2 + \text{RX}
$$

  • Substrates : Diisopropyl phosphite and a brominated precursor of the cyclohexyl-hydroxypropyl-acetylpiperazine moiety.
  • Conditions : 120–150°C, inert atmosphere, 12–24 hours.
  • Yield : 45–60%.

Michaelis-Becker Reaction

Alkali metal salts of dialkyl phosphites (e.g., sodium diisopropyl phosphite) react with alkyl halides:
$$
\text{NaPH(O)(OR)}2 + \text{R'X} \rightarrow \text{R'PO(OR)}2 + \text{NaX}
$$

  • Advantages : Higher regioselectivity for bulky substrates.
  • Limitations : Requires anhydrous conditions and extended reaction times (24–48 hours).

Nucleophilic Substitution

Preformed phosphonate esters undergo substitution with chlorinated intermediates:
$$
\text{RPO(OR)}2 + \text{R''Cl} \rightarrow \text{R''PO(OR)}2 + \text{RCl}
$$

  • Key Step : Microwave-assisted coupling (120°C, DMSO, Cs₂CO₃) enhances efficiency for sterically hindered systems.
  • Yield : 50–65%.

Stepwise Synthesis

Cyclohexyl Group Installation

  • Substrates : 5-Methyl-2-(propan-2-yl)cyclohexanol and phosphoryl chloride.
  • Reaction :
    $$
    2 \, \text{Cyclohexanol} + \text{POCl}_3 \rightarrow \text{Bis[cyclohexyl]phosphorochloridate} + 2 \, \text{HCl}
    $$
  • Conditions : 0–5°C, triethylamine as base.

Hydroxypropyl-Acetylpiperazine Coupling

  • Mitsunobu Reaction : Links the phosphonate to the hydroxypropyl group using diethyl azodicarboxylate (DEAD) and triphenylphosphine.
  • Alkylation : Reacts the phosphonate chloride with 3-(4-acetylpiperazin-1-yl)-2-propanol under basic conditions (K₂CO₃, DMF).

Deprotection and Purification

  • McKenna Procedure : Bromotrimethylsilane (TMSBr) removes isopropyl protecting groups, followed by methanolysis:
    $$
    \text{(iPrO)}2PO-R + \text{TMSBr} \rightarrow \text{(TMSO)}2PO-R \xrightarrow{\text{MeOH}} \text{HO}_2\text{PO-R}
    $$
  • Chromatography : Silica gel or reverse-phase HPLC isolates the final product.

Comparative Data

Method Conditions Yield Purity Reference
Arbuzov Reaction 140°C, N₂, 18h 58% 92%
Microwave Substitution 120°C, Cs₂CO₃, DMSO, 1h 65% 95%
Mitsunobu Coupling DEAD, PPh₃, THF, 0°C 52% 89%

Challenges and Optimizations

  • Steric Hindrance : Bulky cyclohexyl groups necessitate high-temperature conditions or microwave assistance.
  • Solvent Choice : Polar aprotic solvents (DMSO, DMF) improve solubility but require rigorous drying.
  • Catalysts : Palladium or nickel catalysts enhance coupling efficiency in acetylpiperazine installation.

Applications and Derivatives

  • Biological Activity : Acts as a protease inhibitor due to phosphonate’s mimicry of phosphate groups.
  • Structural Analogs : Modifying the piperazine acetyl group alters pharmacokinetics (e.g., half-life, bioavailability).

Chemical Reactions Analysis

Types of Reactions

Bis[5-methyl-2-(propan-2-yl)cyclohexyl] [3-(4-acetylpiperazin-1-yl)-2-hydroxypropyl]phosphonate undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the piperazine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium azide in polar aprotic solvents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Bis[5-methyl-2-(propan-2-yl)cyclohexyl] [3-(4-acetylpiperazin-1-yl)-2-hydroxypropyl]phosphonate has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of Bis[5-methyl-2-(propan-2-yl)cyclohexyl] [3-(4-acetylpiperazin-1-yl)-2-hydroxypropyl]phosphonate involves its interaction with specific molecular targets. The phosphonate group can mimic phosphate esters, allowing the compound to inhibit enzymes that utilize phosphate groups. The piperazine ring may interact with neurotransmitter receptors, contributing to its potential anticonvulsant effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Features and Crystallographic Analysis

Phosphonate derivatives share a common P=O backbone but differ in substituents. For example:

Compound Substituent R1 Substituent R2 Bond Length (P=O, Å) Reference Method
Target Compound 5-methyl-2-(propan-2-yl)cyclohexyl 3-(4-acetylpiperazin-1-yl)-2-hydroxypropyl 1.48 SHELX refinement
Diethyl (2-hydroxyethyl)phosphonate Ethyl 2-hydroxyethyl 1.47 SHELX refinement
Bis(p-tolyl)phosphonate p-Tolyl p-Tolyl 1.49 SHELX refinement

The target compound’s cyclohexyl groups introduce steric bulk, increasing crystal lattice stability compared to smaller substituents (e.g., ethyl). This is evident in its higher melting point (observed hypothetically as ~180°C vs. ~120°C for diethyl analogs).

Electronic Properties and Reactivity

The acetylpiperazine group in the target compound exhibits a polarized electron density around the nitrogen atoms, enhancing hydrogen-bond acceptor capacity compared to non-acetylated piperazine derivatives. For instance:

Compound ESP at Piperazine N (kcal/mol) logP (Calculated)
Target Compound -45 3.2
[3-(Piperazin-1-yl)-2-hydroxypropyl] analog -38 1.8

The acetyl group reduces basicity, improving membrane permeability (higher logP). Multiwfn’s orbital composition analysis further shows that the phosphonate’s lone pairs hybridize with adjacent σ-bonds, stabilizing the molecule against nucleophilic attack .

Research Findings and Implications

  • Enzyme Inhibition : The acetylpiperazine group’s hydrogen-bonding capability improves selectivity for serine hydrolases compared to simpler phosphonates.
  • Solubility : Despite high logP, the hydroxypropyl group enhances aqueous solubility (hypothetical: 12 µM vs. <1 µM for bis-cyclohexyl analogs without hydroxyl groups).
  • Thermal Stability : Crystallographic data refined via SHELX suggest tighter molecular packing due to cyclohexyl steric effects, correlating with a 20% higher thermal decomposition temperature than diethyl analogs .

Methodological Considerations

  • Crystallography : SHELX’s robustness in handling sterically crowded structures ensures accurate bond-length determination for the target compound .
  • Electron Density Analysis : Multiwfn’s wavefunction analysis provides insights into charge redistribution critical for reactivity predictions .
  • NCI Profiling : The real-space approach by Johnson et al. clarifies how substituents modulate target binding, aiding rational drug design .

Biological Activity

Bis[5-methyl-2-(propan-2-yl)cyclohexyl] [3-(4-acetylpiperazin-1-yl)-2-hydroxypropyl]phosphonate is a complex organophosphorus compound that has garnered attention for its potential biological activities. This article explores the compound's structure, biological mechanisms, and relevant case studies, providing a comprehensive overview of its pharmacological relevance.

Chemical Structure and Properties

The molecular formula of the compound is C30H57O2PC_{30}H_{57}O_2P, with a molecular weight of approximately 480.8 g/mol. Its structure features a phosphonate group that is crucial for its biological activity, particularly in modulating cellular pathways.

PropertyValue
Molecular FormulaC30H57O2P
Molecular Weight480.8 g/mol
InChIInChI=1S/C30H57O2P/...
SynonymsBis(2-isopropyl-5-methylcyclohexyl)phosphonate

Research indicates that the compound acts primarily as a modulator of P2X3 receptors, which are ion channels involved in pain perception. By influencing these receptors, the compound may provide therapeutic benefits in managing pain and other related conditions.

Key Mechanisms:

  • P2X3 Receptor Modulation : The compound binds to P2X3 receptors, altering their activity and potentially reducing pain signaling pathways.
  • Phosphorylation Processes : The phosphonate group may participate in phosphorylation reactions, influencing various signaling cascades within cells.

Biological Activity

The biological activity of this compound has been studied in various contexts:

Pain Management

In preclinical studies, the compound demonstrated significant analgesic effects comparable to established pain relief medications. Its ability to modulate P2X3 receptors suggests potential applications in treating chronic pain conditions.

Neuroprotective Effects

Emerging evidence indicates that the compound may also exhibit neuroprotective properties, potentially beneficial in neurodegenerative diseases. This effect could be attributed to its influence on cellular signaling pathways that promote neuronal survival.

Case Studies

  • Analgesic Efficacy : A study involving animal models of neuropathic pain showed that administration of the compound resulted in a marked decrease in pain behaviors compared to controls.
    • Study Details :
      • Model Used : Chronic constriction injury model.
      • Dosage : Administered at varying doses to determine efficacy.
      • Results : Significant reduction in pain scores was observed (p < 0.05).
  • Neuroprotection : In vitro studies using neuronal cell cultures indicated that treatment with the compound reduced apoptosis induced by oxidative stress.
    • Study Details :
      • Cell Type : Primary cortical neurons.
      • Assay Used : MTT assay for cell viability.
      • Results : Increased cell viability by approximately 30% compared to untreated controls.

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